![molecular formula C24H17N3O2 B2610482 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-33-1](/img/structure/B2610482.png)
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole, a dioxolane, and a quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The exact structure would depend on the specific arrangement and substitution of these rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these rings can undergo a variety of reactions. For example, pyrazoles can participate in nucleophilic substitutions, and quinolines can undergo electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the degree of substitution on the rings, the presence of functional groups, and the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Quinoxaline derivatives, such as 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, have been extensively studied for their diverse industrial and pharmaceutical applications. The synthesis of new isoxazolquinoxalin derivatives demonstrated significant anti-cancer potential, confirmed through molecular docking studies against human proteins. These compounds are characterized by their complex molecular structures, elucidated using techniques like X-ray diffraction and NMR spectroscopy, highlighting their potential in drug development and molecular engineering (Abad et al., 2021).
Antimicrobial and Anticancer Properties
Several derivatives, including pyrazolo[3,4-b]quinoline, have been synthesized with a focus on their biological activities. These compounds have been tested for antimicrobial properties, with some showing promising results against various bacterial and fungal strains. Moreover, their anticancer activities have been investigated, revealing their potential as therapeutic agents. Such studies underscore the significance of these compounds in developing new treatments for infections and cancer (Abu‐Hashem & Gouda, 2017).
Optical and Electronic Applications
The optical properties of pyrazolo[3,4-b]quinoline derivatives have been explored for their potential use in light-emitting devices. These compounds exhibit stable fluorescence in various solvents, making them suitable for applications in organic electronics and photonics. The reversible quenching of fluorescence by protonation in certain derivatives indicates their utility in developing optical sensors and switches. This research highlights the versatility of quinoxaline derivatives in electronic and photonic technologies (Mu et al., 2010).
Environmental and Green Chemistry
The synthesis of pyrazolo[3,4-b]quinoline derivatives has also been aligned with the principles of green chemistry. Techniques such as ultrasonic synthesis have been employed to enhance reaction efficiencies and reduce environmental impact. These methods not only streamline the synthesis of complex heterocyclic compounds but also contribute to the development of sustainable chemical processes. The incorporation of environmentally benign practices in the synthesis of these compounds demonstrates their potential in advancing green and sustainable chemistry (Prasath et al., 2015).
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-16(10-8-15)23-19-13-25-20-12-22-21(28-14-29-22)11-18(20)24(19)27(26-23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZQZHNSLHWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

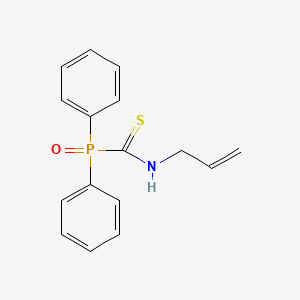
![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)
![5-chloro-2-methoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2610405.png)
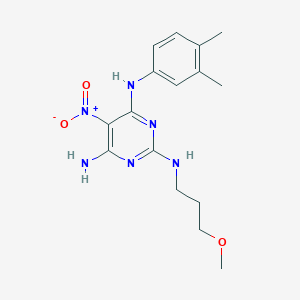
![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)
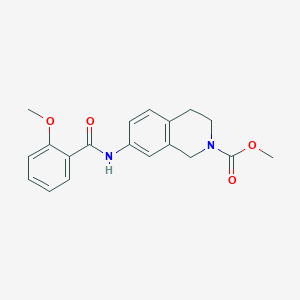
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)
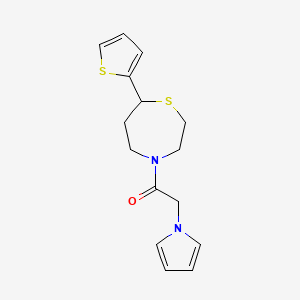

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)
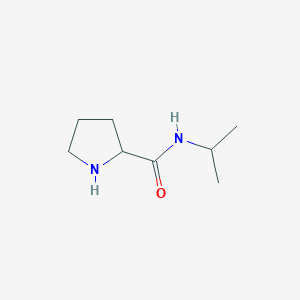
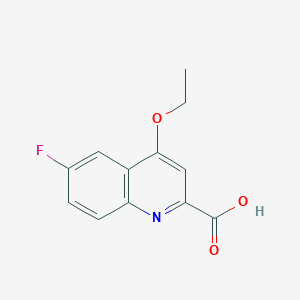
![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)